molecular formula C16H14O5 B8538315 1,3,5-Trimethoxyxanthone CAS No. 6563-50-4

1,3,5-Trimethoxyxanthone

Cat. No.: B8538315
CAS No.: 6563-50-4
M. Wt: 286.28 g/mol
InChI Key: RZTTWIXYIUTQIT-UHFFFAOYSA-N
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Description

Overview of Xanthone (B1684191) Chemical Class in Academic Research

Xanthones, characterized by a tricyclic structure of a dibenzo-γ-pyrone, are a significant class of heterocyclic compounds widely distributed in nature. nih.govsemanticscholar.org These secondary metabolites are found in higher plants, fungi, and lichens. nih.govresearchgate.net The most common natural sources of xanthones belong to the plant families Gentianaceae, Clusiaceae (Guttiferae), and Polygalaceae. semanticscholar.orgresearchgate.net The term "xanthone" originates from the Greek word "xanthos," meaning yellow, reflecting the typical color of these compounds in their solid state. semanticscholar.org

The xanthone nucleus (9H-xanthen-9-one) has a molecular formula of C₁₃H₈O₂. semanticscholar.org The numbering of the carbon atoms in the xanthone structure follows a biosynthetic convention, reflecting its mixed biogenetic origin from the shikimate and acetate-malonate pathways. scielo.brscispace.com In academic research, xanthones are recognized for their diverse pharmacological properties, which has spurred investigations into their potential as therapeutic agents. nih.govresearchgate.net The wide range of biological activities is attributed to the xanthone scaffold, which is considered a "privileged structure" in medicinal chemistry. mdpi.comsemanticscholar.org

Significance of Oxygenated Xanthones in Contemporary Research

Oxygenated xanthones are a major subclass of xanthones characterized by the presence of oxygen-containing functional groups, such as hydroxyl and methoxy (B1213986) groups, on the xanthone core. semanticscholar.orgmdpi.com These compounds are further categorized based on the number of oxygen substituents, for instance, as mono-, di-, tri-, tetra-, penta-, and hexa-oxygenated xanthones. mdpi.comresearchgate.net The position and nature of these oxygenated substituents significantly influence the biological activity of the molecule. semanticscholar.orgmdpi.com

Contemporary research has highlighted the importance of oxygenation patterns for various pharmacological effects. For example, the presence of hydroxyl groups can enhance antioxidant activity by facilitating the scavenging of free radicals. ontosight.ai The arrangement of these functional groups is crucial, with studies suggesting that substitutions at positions C-1, C-3, C-6, and C-8 are key determinants of a xanthone's biological potential. mdpi.com The diverse bioactivities of oxygenated xanthones, including anti-inflammatory, antioxidant, and antimicrobial properties, make them a focal point of research for the development of new therapeutic agents. ontosight.ai

Contextualization of 1,3,5-Trimethoxyxanthone within Specialized Xanthone Studies

This compound is a specific oxygenated xanthone that has garnered attention in specialized studies. It is a derivative of the basic xanthone structure, featuring three methoxy groups at positions 1, 3, and 5. This particular substitution pattern places it within the category of trioxygenated xanthones.

Research on closely related compounds provides context for the interest in this compound. For instance, studies on other trimethoxyxanthones, such as 1,3,7-trimethoxyxanthone, have revealed significant anti-inflammatory and antioxidant activities. Furthermore, research into the metabolism of similar compounds, like 1-hydroxy-2,3,5-trimethoxyxanthone (B42096), has identified active metabolites with distinct biological effects. nih.gov The investigation of this compound and its isomers is part of a broader effort to understand the structure-activity relationships within the oxygenated xanthone class and to explore their potential for therapeutic applications. nih.gov

Compound Details

PropertyValue
Compound Name This compound
Synonyms 1,3,5-Trimethoxy-9H-xanthen-9-one
Chemical Formula C₁₆H₁₄O₅
Molecular Weight 286.28 g/mol
CAS Number 3722-51-8
Class Oxygenated Xanthone

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6563-50-4

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

1,3,5-trimethoxyxanthen-9-one

InChI

InChI=1S/C16H14O5/c1-18-9-7-12(20-3)14-13(8-9)21-16-10(15(14)17)5-4-6-11(16)19-2/h4-8H,1-3H3

InChI Key

RZTTWIXYIUTQIT-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3)OC)OC

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3)OC)OC

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of 1,3,5 Trimethoxyxanthone

Primary Botanical Sources of 1,3,5-Trimethoxyxanthone

Research has led to the successful isolation of this compound from several plant species. The methodologies employed typically involve solvent extraction followed by chromatographic separation to yield the pure compound.

The plant Polygala paniculata L. has been identified as a natural source of xanthones. nih.govresearchgate.net A study focusing on its chemical constituents led to the isolation of two primary xanthones, 1-hydroxy-5-methoxy-2,3-methylenedioxyxanthone and 1,5-dihydroxy-2,3-dimethoxyxanthone. nih.govresearchgate.net Through subsequent analysis of an apolar crude extract of the plant using high-resolution gas chromatography coupled to mass spectrometry (HRGC-MS), the presence of 1-hydroxy-2,3,5-trimethoxyxanthone (B42096) was confirmed as a minor constituent. nih.govresearchgate.netmedchemexpress.com The identification of this compound was further verified by co-injection with a certified standard that was prepared via the methylation of the related compound, 1,5-dihydroxy-2,3-dimethoxyxanthone. nih.govresearchgate.net

Halenia corniculata, a plant from the Gentianaceae family, is another botanical source from which 1-hydroxy-2,3,5-trimethoxyxanthone has been isolated. tandfonline.comtandfonline.com Phytochemical investigation of the whole plant involved extraction with ethanol (B145695), which was then fractionated using solvents of varying polarity, including hexane (B92381). tandfonline.com The hexane fraction was subjected to column chromatography on silica (B1680970) gel. tandfonline.comresearchgate.net This process, using a hexane-ethyl acetate (B1210297) gradient, afforded the isolation of 1-hydroxy-2,3,5-trimethoxyxanthone along with other xanthones like 1-hydroxy-2,3,4,5-tetramethoxyxanthone. tandfonline.comnih.gov Its structure was determined through spectroscopic analysis. tandfonline.com

Table 1: Primary Botanical Sources and Isolation of this compound

Botanical SourceCompound NameIsolation MethodKey FindingsCitations
Polygala paniculata1-hydroxy-2,3,5-trimethoxyxanthoneHRGC-MS analysis of apolar extractIdentified as a minor constituent; confirmed by co-injection with a synthesized standard. nih.govresearchgate.netmedchemexpress.com
Halenia corniculata1-hydroxy-2,3,5-trimethoxyxanthoneColumn chromatography of hexane fractionIsolated alongside other methoxylated xanthones. tandfonline.comtandfonline.comnih.gov

Isolation of Structurally Related Trimethoxyxanthones from Other Plant Species

The trimethoxyxanthone core structure is found in various isomeric forms across different plant species. These related compounds differ in the specific placement of the three methoxy (B1213986) groups on the xanthone (B1684191) scaffold.

Lomatogonium rotatum, a member of the Gentianaceae family, is a rich source of xanthones. wjgnet.com Studies have led to the isolation of several structurally related trimethoxyxanthones from this plant. Among them are 1-hydroxy-3,7,8-trimethoxyxanthone and 1-hydroxy-3,5,8-trimethoxyxanthone. wjgnet.commagtechjournal.com Further phytochemical analysis of a 50% ethanol fraction of L. rotatum resulted in the isolation of a new xanthone glycoside, 6-O-[β-d-xylopyranosyl-(1→6)-O-β-d-glucopyranosyl]-1,4,8-trimethoxyxanthone. nih.gov

The aerial parts of Centaurium erythraea have been found to contain several tetraoxygenated xanthones. researchgate.nettandfonline.comtandfonline.comipb.pt From a chloroform (B151607) extract of the plant, researchers isolated and identified 3-hydroxy-1,5,6-trimethoxyxanthone for the first time from this species. researchgate.nettandfonline.comtandfonline.com The structure of this compound was established using spectroscopic methods. researchgate.nettandfonline.com This plant is known to produce a variety of methoxylated xanthones. europa.eu

Table 2: Structurally Related Trimethoxyxanthones from Other Plant Species

Botanical SourceCompound NameKey FindingsCitations
Lomatogonium rotatum1-hydroxy-3,7,8-trimethoxyxanthoneIsolated as part of a phytochemical investigation of the species. wjgnet.commagtechjournal.com
1-hydroxy-3,5,8-trimethoxyxanthoneIdentified alongside other xanthone derivatives. wjgnet.commagtechjournal.com
6-O-[β-d-xylopyranosyl-(1→6)-O-β-d-glucopyranosyl]-1,4,8-trimethoxyxanthoneA new xanthone glycoside isolated from an ethanol fraction. nih.gov
Centaurium erythraea3-hydroxy-1,5,6-trimethoxyxanthoneIsolated for the first time from the aerial parts of the plant. researchgate.nettandfonline.comtandfonline.com

Broader Natural Distribution of Xanthone Scaffolds

Xanthones, characterized by their dibenzo-γ-pyrone scaffold, are a widespread class of polyphenolic compounds in nature. frontiersin.orgencyclopedia.pub They are found as secondary metabolites in higher plants, as well as in fungi and lichens. frontiersin.orgmdpi.com Higher plants are the most common source, with over 20 plant families known to produce these compounds. mdpi.com

The most prominent plant families recognized for their rich xanthone content include:

Guttiferae (Clusiaceae): Genera such as Garcinia and Calophyllum are particularly well-known for producing a diverse array of xanthones. frontiersin.orgrjpbr.com

Gentianaceae: This family, which includes genera like Gentiana, Swertia, Halenia, and Lomatogonium, is a significant source of various oxygenated xanthones. mdpi.comrjpbr.com

Polygalaceae: The Polygala genus is a known producer of xanthones. mdpi.com

Hypericaceae: The genus Hypericum is another notable source of these compounds. frontiersin.orgrjpbr.com

Moraceae: This family also contributes to the diversity of naturally occurring xanthones. mdpi.com

Xanthones are synthesized and accumulate in various parts of the plant, including the roots, stems, leaves, and fruits. nih.gov The specific substitution patterns on the xanthone core, such as hydroxylation, methoxylation, prenylation, and glycosylation, give rise to the vast structural diversity observed in this class of natural products. nih.gov

Higher Plant Families (e.g., Gentianaceae, Polygalaceae, Clusiaceae, Hypericaceae)

Tetraoxygenated xanthones, a class to which this compound belongs, have been reported as characteristic metabolites in the plant families Gentianaceae, Clusiaceae, Polygalaceae, and Hypericaceae. rsc.orgnih.govclockss.orgmdpi.com

Research into callus cultures of Hypericum perforatum subsp. perforatum (Hypericaceae) has led to the successful isolation of 1,3,5-trimethoxy-9H-xanthen-9-one . nih.gov This finding is significant as it confirms the natural production of this specific compound within this family, albeit in a tissue culture setting. The broader genus Hypericum is a well-known source of various aromatic compounds, including numerous simple and prenylated xanthones. mdpi.com For instance, from the aerial parts of Hypericum ascyron, the related compound 1,3,5-trihydroxy-6-O-prenylxanthone has been isolated. mdpi.com

In the Gentianaceae family, while direct isolation of this compound is not widely documented, several structurally related compounds have been identified. For example, 1-hydroxy-2,3,5-trimethoxyxanthone is a major xanthone derivative isolated from Halenia elliptica. mdpi.comwikipedia.org The isolation of 2,3,5-trimethoxyxanthone-1-O-glucoside from the same plant further highlights the presence of the trimethoxy substitution pattern within this genus. nih.gov Studies on Swertia chirayita have yielded a series of tri- and tetra-oxygenated xanthones, indicating the biosynthetic capacity for such compounds within the family. up.pt

The Polygalaceae family is another notable source of xanthones. researchgate.net While a direct isolation of this compound has not been the primary focus of many studies, a closely related isomer, 1-hydroxy-2,3,5-trimethoxyxanthone , was identified at trace levels in an apolar extract of Polygala paniculata. frontiersin.org Its confirmation was achieved through high-resolution gas chromatography coupled to mass spectrometry (HRGC-MS) after methylation of a related dihydroxy xanthone. frontiersin.orgoup.com

The Clusiaceae family is also a rich source of xanthones, though specific reports detailing the isolation of this compound are scarce. nih.gov

Isolation Methodologies from Higher Plants: The isolation of this compound and its related compounds from plant sources typically involves standard phytochemical procedures. A general workflow includes:

Extraction: Powdered plant material (e.g., roots, stems, leaves, or callus cultures) is extracted with solvents of increasing polarity, such as petroleum ether, chloroform, and ethanol. mdpi.com

Fractionation: The crude extracts are then fractionated. This can be achieved through liquid-liquid partitioning or, more commonly, by column chromatography over silica gel. frontiersin.orgmdpi.com

Purification: The fractions are further purified using techniques like preparative thin-layer chromatography (TLC) or repeated column chromatography with different solvent systems (e.g., benzene-ether gradients) to yield the pure compounds. frontiersin.orgmdpi.com

Identification: The structure of the isolated compound is elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). frontiersin.orgnih.gov In the case of trace amounts, hyphenated techniques like HRGC-MS are invaluable. frontiersin.orgoup.com

Table 1: Natural Occurrence of this compound and Related Compounds in Higher Plants

Compound Name Plant Source Family Plant Part / Culture Isolation Method Highlights Citation(s)
1,3,5-Trimethoxy-9H-xanthen-9-one Hypericum perforatum subsp. perforatum Hypericaceae Callus Culture Silica gel chromatography nih.gov
1-Hydroxy-2,3,5-trimethoxyxanthone Halenia elliptica Gentianaceae Whole Plant Biotransformation studies from isolated compound mdpi.com
1-Hydroxy-2,3,5-trimethoxyxanthone Polygala paniculata Polygalaceae Apolar crude extract HRGC-MS frontiersin.orgoup.com
1,3,5-Trihydroxy-8-methoxyxanthone Gentiana azurium Gentianaceae Chloroform fraction Not specified
1,3,5-Trihydroxy-6-O-prenylxanthone Hypericum ascyron Hypericaceae Aerial Parts Not specified mdpi.com

Fungal and Lichenic Origins

Fungi and lichens are significant producers of xanthones, accounting for approximately 15% and 5% of all known natural xanthones, respectively. mdpi.com The biosynthetic route to the xanthone core in these organisms is distinct from that in plants, proceeding entirely through the polyketide pathway. mdpi.comnih.govresearchgate.net This pathway involves the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which is then subjected to cyclization and aromatization reactions to yield the final xanthone structure. nih.gov

Endophytic fungi, which reside within the tissues of living plants, have been identified as a prolific source of novel bioactive compounds, including a variety of xanthones. wikipedia.org For example, various xanthones have been isolated from endophytic fungi of the genera Phomopsis and Paraconiothyrium. wikipedia.org Similarly, marine-derived fungi have yielded xanthone derivatives. mdpi.com

Lichens, which are symbiotic associations between a fungus (the mycobiont) and an alga and/or cyanobacterium (the photobiont), also produce a range of xanthones. nih.gov In many cases, the mycobiont is responsible for the production of these secondary metabolites. clockss.org Studies on cultured spore-derived mycobionts have led to the isolation of novel xanthones not found in the intact lichen, suggesting that the fungal partner possesses the genetic machinery for their synthesis. clockss.org

Despite the established role of fungi and lichens as xanthone producers, there are currently no specific scientific reports detailing the isolation of This compound from any fungal or lichen source. Research has documented a wide array of other xanthone structures from these organisms, such as ravenelin-type xanthones from lichen mycobionts and globosuxanthone A from endophytic fungi. wikipedia.org The absence of a report for this compound may indicate its rarity in these organisms or that it has not yet been discovered.

Isolation Methodologies from Fungal and Lichenic Sources: The general approach for isolating xanthones from fungi involves culturing the organism in a suitable liquid or solid medium, followed by extraction of the mycelium and/or the fermentation broth.

Culturing: The fungus is grown on a medium such as potato dextrose agar (B569324) (PDA) or a liquid medium containing glucose, peptone, and yeast extract. mdpi.com

Extraction: The culture broth is typically extracted with a solvent like ethyl acetate, while the mycelium is extracted with solvents such as acetone (B3395972) or methanol. clockss.org

Purification: The resulting crude extracts are then subjected to chromatographic techniques, including silica gel column chromatography and preparative TLC, similar to the methods used for plant-derived compounds, to isolate individual xanthones. mdpi.com

Biosynthetic Pathways and Enzymatic Mechanisms of 1,3,5 Trimethoxyxanthone Precursors

Fundamental Xanthone (B1684191) Biosynthesis Routes in Plants

The biosynthesis of the xanthone scaffold in higher plants, such as those in the Clusiaceae, Hypericaceae, and Gentianaceae families, is a complex process that merges primary and secondary metabolic pathways. frontiersin.orgnih.gov The fundamental route involves a combination of the shikimate and acetate-malonate pathways. researchgate.netuniroma1.it The shikimate pathway provides one of the aromatic rings and its side chain, while the acetate-malonate pathway supplies the units for the second aromatic ring. researchgate.net These pathways converge to produce a key benzophenone (B1666685) intermediate, which then undergoes an intramolecular cyclization to form the characteristic tricyclic xanthone structure. frontiersin.orgmdpi.comresearchgate.net

The shikimate pathway is central to the biosynthesis of aromatic compounds in plants, providing the essential precursors for the xanthone skeleton. frontiersin.orgmdpi.com This pathway begins with compounds from glycolysis (phosphoenolpyruvate) and the pentose (B10789219) phosphate (B84403) pathway (erythrose 4-phosphate) and proceeds through a series of enzymatic reactions to produce chorismate, a critical branch-point intermediate. frontiersin.orgnih.gov From chorismate, the pathway can diverge into two distinct routes for xanthone biosynthesis: one dependent on the amino acid L-phenylalanine and another that is independent of it. nih.govmdpi.comnih.gov

The L-phenylalanine-dependent pathway is a well-documented route for xanthone formation, particularly in plants of the Hypericaceae family, such as Hypericum androsaemum. frontiersin.orgresearchgate.netnih.gov In this pathway, L-phenylalanine, derived from the shikimate pathway, is first converted to trans-cinnamic acid. frontiersin.org This reaction is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL), which marks the first committed step of the phenylpropanoid pathway. frontiersin.org

Following this initial step, a series of further reactions, including β-oxidation, leads to the formation of benzoyl-CoA. nih.gov This activated benzoic acid derivative serves as a crucial starter molecule for the subsequent condensation reaction with units derived from the acetate-malonate pathway. researchgate.netnih.gov

An alternative route, the L-phenylalanine-independent pathway, has been identified, notably in the Gentianaceae family (e.g., Centaurium erythraea and Swertia chirata). frontiersin.orgmdpi.comuniroma1.it This pathway bypasses the formation of L-phenylalanine and cinnamic acid. Instead, a precursor from the shikimate pathway is directly converted to 3-hydroxybenzoic acid. frontiersin.orgnih.gov

This acid is then activated through thioesterification to 3-hydroxybenzoyl-CoA by the enzyme 3-hydroxybenzoate-CoA ligase (3BZL). frontiersin.orguniroma1.it This activated molecule then enters the downstream steps of the biosynthetic pathway, converging with the L-phenylalanine-dependent route at the benzophenone formation stage. frontiersin.orguniroma1.it

Table 1: Comparison of L-Phenylalanine-Dependent and -Independent Pathways

FeatureL-Phenylalanine-Dependent PathwayL-Phenylalanine-Independent Pathway
Key Intermediate L-Phenylalanine → Benzoyl-CoAShikimate Precursor → 3-Hydroxybenzoic acid → 3-Hydroxybenzoyl-CoA
Key Enzymes Phenylalanine ammonia-lyase (PAL)3-hydroxybenzoate-CoA ligase (3BZL)
Prominent Plant Families Hypericaceae (Hypericum spp.) frontiersin.orgnih.govGentianaceae (Centaurium, Swertia spp.) frontiersin.orgnih.gov

Both the L-phenylalanine-dependent and -independent pathways converge on the formation of a benzophenone scaffold, which is the central intermediate in xanthone biosynthesis. uniroma1.itmdpi.comresearchgate.net This step is catalyzed by the enzyme benzophenone synthase (BPS), a type III polyketide synthase. mdpi.comnih.gov

BPS catalyzes the stepwise condensation of a CoA-activated benzoic acid derivative (either benzoyl-CoA or 3-hydroxybenzoyl-CoA) with three molecules of malonyl-CoA. nih.gov This reaction yields an initial benzophenone structure, such as 2,4,6-trihydroxybenzophenone (B1214741). nih.gov This intermediate is then hydroxylated by a cytochrome P450 monooxygenase, specifically a benzophenone 3′-hydroxylase, to produce the key precursor 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comnih.gov This specific hydroxylation pattern is critical for the subsequent cyclization step that forms the xanthone ring. mdpi.com

The final and defining step in the formation of the core xanthone structure is a regioselective intramolecular oxidative coupling of the 2,3′,4,6-tetrahydroxybenzophenone intermediate. frontiersin.orgnih.govnih.gov This reaction involves the formation of a C-O bond between two hydroxylated rings of the benzophenone molecule, creating the central pyrone ring of the xanthone. researchgate.net

This crucial cyclization is an oxidative phenol (B47542) coupling reaction catalyzed by specific cytochrome P450 (CYP) enzymes. frontiersin.orgresearchgate.net The regioselectivity of these enzymes determines the final hydroxylation pattern of the resulting xanthone core. frontiersin.org The co-occurrence of different xanthone isomers in plants suggests that the specific positioning of hydroxyl groups on the benzophenone precursor directs the cyclization. rsc.org

The regioselective oxidative coupling of 2,3′,4,6-tetrahydroxybenzophenone specifically leads to the formation of 1,3,5-Trihydroxyxanthone (B1664532) (1,3,5-THX). frontiersin.orgnih.gov The enzyme responsible for this specific cyclization has been identified as 1,3,5-THX synthase, a member of the CYP81AA family of cytochrome P450 monooxygenases. frontiersin.org This enzymatic reaction represents a critical branch point, diverting the benzophenone intermediate into the xanthone biosynthetic pathway. nih.gov

1,3,5-THX is a foundational precursor for a wide variety of more complex xanthones found in nature, including 1,3,5-Trimethoxyxanthone. frontiersin.orgnih.gov Once formed, 1,3,5-THX can undergo various downstream modifications, such as hydroxylation, methylation, glycosylation, and prenylation, to generate the vast diversity of naturally occurring xanthones. frontiersin.orgnih.gov The formation of 1,3,5-THX is a conserved step in numerous plant species, highlighting its central role as a core scaffold in xanthone biosynthesis. frontiersin.orgnih.gov

Table 2: Key Enzymes and Intermediates in Xanthone Core Biosynthesis

StepPrecursor(s)Key Enzyme(s)Product/Intermediate
Pathway Initiation Phosphoenolpyruvate, Erythrose 4-phosphateVarious Shikimate Pathway EnzymesL-Phenylalanine or 3-Hydroxybenzoic acid
Benzophenone Formation Benzoyl-CoA or 3-Hydroxybenzoyl-CoA + 3x Malonyl-CoABenzophenone synthase (BPS)2,4,6-Trihydroxybenzophenone
Benzophenone Hydroxylation 2,4,6-TrihydroxybenzophenoneBenzophenone 3′-hydroxylase (CYP450)2,3′,4,6-Tetrahydroxybenzophenone
Xanthone Ring Formation 2,3′,4,6-Tetrahydroxybenzophenone1,3,5-THX synthase (CYP81AA2)1,3,5-Trihydroxyxanthone (1,3,5-THX)

Regioselective Intramolecular Oxidative Coupling to Form Xanthone Ring

Differentiation from 1,3,7-Trihydroxyxanthone (1,3,7-THX) Branch Point

The biosynthesis of xanthones in plants involves a central intermediate, 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comuniroma1.it The fate of this precursor is determined by a critical regioselective intramolecular cyclization, which represents a significant branch point in the pathway. nih.gov This reaction can lead to the formation of either 1,3,5-trihydroxyxanthone (1,3,5-THX) or its isomer, 1,3,7-trihydroxyxanthone (1,3,7-THX). mdpi.comnih.gov

This divergence is catalyzed by two distinct, yet homologous, cytochrome P450 (CYP) enzymes. mdpi.comresearchgate.net

Formation of 1,3,5-THX : The synthesis of the 1,3,5-THX scaffold is catalyzed by 1,3,5-THX synthase, an enzyme identified as CYP81AA2. nih.govresearchgate.net This enzyme directs the oxidative C-O phenol coupling ortho to the 3'-hydroxyl group of the 2,3′,4,6-tetrahydroxybenzophenone precursor. researchgate.net

Formation of 1,3,7-THX : In contrast, the formation of the 1,3,7-THX isomer is catalyzed by 1,3,7-THX synthase, also known as CYP81AA1. nih.govresearchgate.net This enzyme facilitates the cyclization para to the 3'-hydroxyl group. researchgate.net

The preferential synthesis of one isomer over the other can be species-dependent. mdpi.com However, the presence of genes for both CYP81AA1 and CYP81AA2 in the transcriptome databases of some species, such as Hypericum, suggests that a single plant may be capable of producing both isomers, possibly in response to specific developmental or environmental signals. mdpi.comnih.gov

Characterization of Key Biosynthetic Enzymes

The regioselectivity and subsequent modification of the xanthone core are governed by specific classes of enzymes. Cytochrome P450 monooxygenases and xanthone hydroxylases are central to this process.

Cytochrome P450 Monooxygenases (e.g., CYP81AA, CYP81AA1, CYP81AA2)

The CYP81AA family of cytochrome P450 monooxygenases plays a dual role in the early stages of xanthone biosynthesis. nih.gov Initially, an enzyme with benzophenone 3′-hydroxylase (B3′H) activity, designated CYP81AA, converts 2,4,6-trihydroxybenzophenone into the key intermediate 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comnih.govnih.gov

Subsequently, the bifunctional homologous enzymes CYP81AA1 and CYP81AA2 execute the critical cyclization step. nih.govresearchgate.net

CYP81AA2 (1,3,5-THX synthase) : This enzyme is responsible for the formation of 1,3,5-THX, the direct precursor to this compound. nih.gov

CYP81AA1 (1,3,7-THX synthase) : This enzyme catalyzes the formation of the isomeric 1,3,7-THX. nih.gov

Studies involving the expression of these enzymes from Hypericum species in yeast have confirmed their specific functions, demonstrating that CYP81AA2 yields primarily 1,3,5-THX, while CYP81AA1 exclusively produces 1,3,7-THX. researchgate.net

Table 1: Key Cytochrome P450 Enzymes in Xanthone Core Biosynthesis
EnzymeFunctionSubstrateProductReference
CYP81AA (B3'H activity)3'-Hydroxylation of benzophenone2,4,6-Trihydroxybenzophenone2,3',4,6-Tetrahydroxybenzophenone mdpi.com, nih.gov
CYP81AA2 (1,3,5-THX synthase)Regioselective cyclization (ortho-coupling)2,3',4,6-Tetrahydroxybenzophenone1,3,5-Trihydroxyxanthone nih.gov, researchgate.net
CYP81AA1 (1,3,7-THX synthase)Regioselective cyclization (para-coupling)2,3',4,6-Tetrahydroxybenzophenone1,3,7-Trihydroxyxanthone nih.gov, researchgate.net

Xanthone Hydroxylases (e.g., Xanthone 6-hydroxylase (X6H))

Following the formation of the basic xanthone skeleton, further structural diversity is achieved through hydroxylation reactions catalyzed by enzymes like xanthone 6-hydroxylase (X6H). mdpi.comuniroma1.it X6H is a CYP-dependent monooxygenase that requires NADPH and molecular oxygen for its activity. nih.govnih.gov

This enzyme introduces a hydroxyl group at the C-6 position of the xanthone ring. In the context of the 1,3,5-THX pathway, X6H converts 1,3,5-THX into 1,3,5,6-tetrahydroxyxanthone. mdpi.comuniroma1.itnih.gov The substrate specificity of X6H can vary between plant species. For instance, the X6H from Centaurium erythraea cell cultures displays absolute specificity for 1,3,5-THX. nih.gov In contrast, the enzyme from Hypericum androsaemum prefers 1,3,7-THX but can also hydroxylate 1,3,5-THX to a lesser degree. nih.gov

Other regioselective hydroxylations are also known to occur. In Swertia chirata, hydroxylation of 1,3,5-THX takes place at the C-8 position, producing 1,3,5,8-tetrahydroxyxanthone, indicating the action of a different, position-specific hydroxylase. mdpi.comuniroma1.itnih.gov

Proposed Downstream Biosynthetic Modifications to Trimethoxyxanthones

The conversion of the hydroxylated precursors into trimethoxyxanthones involves subsequent modification steps, primarily O-methylation and potentially further hydroxylations, leading to a diverse array of polyoxygenated xanthones.

Specific O-Methylation Steps

The formation of this compound from its precursor, 1,3,5-trihydroxyxanthone, necessitates three specific O-methylation steps at the hydroxyl groups on carbons 1, 3, and 5. These reactions are catalyzed by O-methyltransferases (O-MTs), which typically utilize S-adenosylmethionine (SAM) as the methyl group donor. nih.gov

While the specific enzymes for the complete methylation of 1,3,5-THX have not been fully characterized, related reactions have been observed. For example, cell cultures of Centaurium erythraea have been proposed to directly form 1,5-dihydroxy-3-methoxyxanthone from 1,3,5-THX, indicating a specific methylation at the C-3 position. mdpi.comuniroma1.it The complete pathway to this compound would logically involve the sequential action of one or more specific O-MTs to modify all three hydroxyl groups.

Hydroxylation Patterns Leading to Polyoxygenated Xanthones

The hydroxylation of the 1,3,5-THX core is a key step in generating more complex, polyoxygenated xanthones. uniroma1.it As discussed, xanthone 6-hydroxylase (X6H) can convert 1,3,5-THX to 1,3,5,6-tetrahydroxyxanthone, and other enzymes can hydroxylate the C-8 position to yield 1,3,5,8-tetrahydroxyxanthone. mdpi.comuniroma1.it

These newly introduced hydroxyl groups provide additional sites for further modifications, including methylation. Proposed biosynthetic pathways in Centaurium species suggest that downstream products of 1,3,5-THX can include highly derivatized molecules like 1-hydroxy-3,5,6,7-tetramethoxyxanthone and 1,8-dihydroxy-3,5-dimethoxyxanthone. uniroma1.it The generation of these compounds requires a coordinated sequence of specific hydroxylation and O-methylation events, creating a diverse range of polyoxygenated xanthones derived from the initial 1,3,5-THX scaffold. The specific pattern of hydroxylation is crucial, as it significantly influences the physiological properties of the final molecules. nih.govscienceopen.com

Table 2: Examples of Downstream Modifications of the 1,3,5-THX Core
PrecursorModificationEnzyme Type (Example)ProductReference
1,3,5-TrihydroxyxanthoneHydroxylation at C-6Xanthone 6-hydroxylase (X6H)1,3,5,6-Tetrahydroxyxanthone mdpi.com, uniroma1.it
1,3,5-TrihydroxyxanthoneHydroxylation at C-8Xanthone 8-hydroxylase (proposed)1,3,5,8-Tetrahydroxyxanthone mdpi.com, uniroma1.it
1,3,5-TrihydroxyxanthoneO-Methylation at C-3O-Methyltransferase (O-MT)1,5-Dihydroxy-3-methoxyxanthone mdpi.com, uniroma1.it
1,3,5,6-TetrahydroxyxanthoneMultiple O-MethylationsO-Methyltransferases (O-MTs)1-Hydroxy-3,5,6,7-tetramethoxyxanthone uniroma1.it

Synthetic Methodologies and Derivatization Strategies for 1,3,5 Trimethoxyxanthone

Established Approaches for Xanthone (B1684191) Nucleus Construction

Several classical methods have become standard for the construction of the xanthone nucleus. These approaches typically involve the condensation of two aromatic precursors to form a key intermediate, which then undergoes cyclization to yield the final tricyclic structure. Among the most popular and enduring of these methods are the Grover, Shah, and Shah reaction, the cyclodehydration of 2,2'-dihydroxybenzophenones, electrophilic cycloacylation of 2-aryloxybenzoic acids, and variations of the Friedel-Crafts acylation. semanticscholar.orgnih.govresearchgate.netproquest.com

The Grover, Shah, and Shah (GSS) reaction is a convenient and widely used one-pot method for preparing hydroxyxanthones. researchgate.netrsc.org The reaction involves the condensation of a phenol (B47542) with a suitably substituted o-hydroxybenzoic acid in the presence of a condensing agent. researchgate.net While the original procedure utilized a mixture of zinc chloride and phosphorus oxychloride, a common modification employs Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). researchgate.net

The synthesis of a compound structurally related to the hydroxylated precursor of 1,3,5-Trimethoxyxanthone, namely 1,3,6-trihydroxyxanthone, can be achieved via the GSS reaction. This involves the condensation of 2,4-dihydroxybenzoic acid with phloroglucinol. Although effective for laboratory-scale synthesis, this method is often associated with low yields. For the synthesis of the 1,3,5-trihydroxyxanthone (B1664532) precursor, one would theoretically condense 2,6-dihydroxybenzoic acid with phloroglucinol, followed by methylation to obtain this compound.

Table 1: Examples of the Grover, Shah, and Shah Reaction

Reactant 1 Reactant 2 Condensing Agent Product Yield (%)
2,6-dihydroxy-4-methylbenzoic acid 5-methylbenzene-1,3-diol Eaton's Reagent 1,8-dihydroxy-3,6-dimethyl-9H-xanthen-9-one 7% researchgate.net

The cyclodehydration of 2,2'-dihydroxybenzophenone intermediates is a cornerstone in xanthone synthesis. semanticscholar.orgnih.govresearchgate.net This two-step approach first involves the synthesis of a substituted 2,2'-dihydroxybenzophenone, which is then cyclized to form the xanthone ring system. The initial benzophenone (B1666685) synthesis is often achieved through a Friedel-Crafts acylation. researchgate.net

The subsequent cyclization is a dehydration reaction that forms the central pyrone ring. This step can be catalyzed by either acid or base. For instance, various polyoxygenated xanthones have been synthesized by preparing 2-hydroxy-2′-methoxybenzophenones under Friedel–Crafts conditions, followed by a base-catalyzed cyclization that eliminates methanol. researchgate.net Microwave-assisted, base-catalyzed cyclization of 2,2'-dihydroxybenzophenones in water has been developed as an efficient and environmentally friendly method, providing excellent yields in short reaction times. researchgate.net A specific example is the synthesis of 3,6-dihydroxyxanthone from 2,2',4,4'-tetrahydroxy-benzophenone, which can be achieved in high yield (93%) using microwave-assisted sodium acetate-catalyzed annulation. sc.edusc.edu This dihydroxyxanthone can then be methylated to produce 3,6-dimethoxyxanthone. sc.edusc.edu

Another major pathway to the xanthone core is through the intramolecular electrophilic cycloacylation of 2-aryloxybenzoic acids. semanticscholar.orgnih.gov This method involves the formation of a diaryl ether linkage, typically via an Ullmann condensation, between an ortho-halogenated benzoic acid and a phenol. researchgate.net The resulting 2-aryloxybenzoic acid is then cyclized under acidic conditions to yield the xanthone.

This method provides a versatile route to various substituted xanthones. The key step, the intramolecular acylation, proceeds by activation of the carboxylic acid group, often with strong acids like sulfuric acid, polyphosphoric acid (PPA), or Eaton's reagent, which then allows for electrophilic attack on the adjacent aromatic ring to close the central pyrone ring.

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for attaching acyl groups to aromatic rings and is a key strategy in xanthone synthesis. wikipedia.org It is frequently used to generate the 2,2'-dihydroxybenzophenone intermediates required for the cyclodehydration route. researchgate.net This typically involves the reaction of a substituted benzoic acid or acyl chloride with a phenol in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃). wikipedia.orggoogle.comnih.gov

However, the classical Friedel-Crafts acylation can suffer from limitations, including harsh reaction conditions, the use of stoichiometric amounts of air- and water-sensitive Lewis acids, and a lack of regioselectivity, particularly when multiple positions on the phenol are available for acylation. google.comresearchgate.net Despite these drawbacks, it remains a powerful tool. For example, various hydroxyxanthones can be prepared through a sequence involving Friedel-Crafts acylation, cyclization, and subsequent demethylation. researchgate.net

Table 2: Comparison of Classical Xanthone Synthesis Approaches

Method Key Intermediate Typical Reagents Advantages Disadvantages
Grover, Shah, and Shah None (One-pot) Phenol, o-hydroxybenzoic acid, ZnCl₂/POCl₃ or Eaton's reagent One-pot convenience Often low yields, harsh conditions
Cyclodehydration 2,2'-Dihydroxybenzophenone Benzophenone, acid or base catalyst, microwave irradiation Good yields, versatile for substitution patterns Two-step process
Electrophilic Cycloacylation 2-Aryloxybenzoic Acid Diaryl ether, PPA or H₂SO₄ Good for specific substitution patterns Requires pre-synthesis of diaryl ether

| Friedel-Crafts Acylation | 2,2'-Dihydroxybenzophenone | Phenol, acyl chloride, AlCl₃ | Widely applicable for benzophenone synthesis | Lacks regioselectivity, harsh conditions, stoichiometric catalyst |

Tailored Synthetic Routes for Substituted Xanthones

While classical methods are effective for building the basic xanthone framework, the synthesis of specifically substituted derivatives like this compound often requires more tailored strategies. These routes are designed to control the placement of substituents with high regioselectivity.

The formation and subsequent cyclization of a diaryl ether is a key tailored strategy that offers greater control over the final substitution pattern of the xanthone. This approach is central to the electrophilic cycloacylation method but can be considered a distinct strategy when the diaryl ether synthesis itself is the focus.

A pertinent example is the synthesis of 1,3,6,7-tetramethoxyxanthone, a closely related compound to this compound. This was achieved by reacting 2-bromo-4,5-dimethoxybenzoic acid with 1,3,5-trimethoxybenzene. google.com This reaction first forms a substituted diaryl ether intermediate, which then undergoes intramolecular cyclization to yield the tetramethoxyxanthone. google.com This demonstrates a viable pathway for synthesizing highly methoxylated xanthones. A similar strategy could be envisioned for this compound, potentially starting from 2-hydroxy-6-methoxybenzoic acid and 1,3,5-trimethoxybenzene, followed by cyclization of the resulting diaryl ether.

Another modern approach involves a tandem coupling-cyclization of arynes and salicylates, which also proceeds through a diaryl ether-like intermediate. google.comnih.gov This method offers an efficient way to prepare xanthones under relatively mild conditions. nih.gov

Alternative and Less Conventional Synthesis Pathways

Beyond traditional chemical synthesis, the formation of the this compound scaffold can be understood through biosynthetic and non-classical synthetic approaches. These methods offer alternative routes that are either found in nature or leverage modern technology to improve efficiency and yield.

Biosynthetic Pathways: The core structure of this compound originates from its precursor, 1,3,5-trihydroxyxanthone (1,3,5-THX). In plants, the biosynthesis of the xanthone core is a complex process that combines two primary metabolic pathways: the shikimate pathway and the acetate (B1210297) (or polyketide) pathway. uniroma1.it

Shikimate and Acetate Pathway Combination: The A-ring of the xanthone structure is typically derived from the acetate pathway, while the B-ring originates from the shikimate pathway. uniroma1.it

Benzophenone Intermediate: These pathways converge to form a key intermediate, 2,3′,4,6-tetrahydroxybenzophenone.

Oxidative Coupling: This benzophenone intermediate then undergoes a regioselective intramolecular oxidative phenol coupling reaction. This cyclization step is crucial and results in the formation of the tricyclic xanthone core, yielding 1,3,5-trihydroxyxanthone. uniroma1.it

Methylation: Subsequent enzymatic O-methylation of the hydroxyl groups on the 1,3,5-THX scaffold yields this compound.

This natural synthesis route can be either dependent on or independent of L-phenylalanine, an amino acid produced from the shikimate pathway. In fungi and lichens, the pathway is distinct, with the entire xanthone core being derived from polyketides. uniroma1.it

Less Conventional Synthetic Methods: To optimize the synthesis of xanthone derivatives, "non-classical" or modern synthetic methodologies have been explored. While not always applied specifically to this compound, these techniques are relevant for the synthesis of the broader xanthone family and represent less conventional approaches.

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to rapidly heat the reaction mixture. For the synthesis of various xanthone derivatives, MAOS has been shown to reduce reaction times significantly and improve yields compared to conventional heating methods.

Heterogeneous Catalysis: The use of solid-phase catalysts can simplify product purification and reduce waste. This approach, sometimes combined with microwave irradiation, offers a greener and more efficient synthetic route.

Sonochemistry: Although more commonly applied to other heterocyclic systems, sonochemistry, which uses ultrasound to induce chemical reactions, represents another potential less-conventional pathway. This method is known for its ability to enhance reaction rates and yields in a variety of organic syntheses.

Chemical Modification and Derivatization of this compound

The derivatization of this compound allows for the modification of its physicochemical properties and the exploration of new chemical space. The primary sites for derivatization are the methoxy (B1213986) groups or the aromatic core itself.

Direct acetylation of this compound is not a commonly reported transformation. Acetylation reactions, which introduce an acetyl group (CH₃CO), typically target reactive functional groups such as hydroxyl (-OH) or amino (-NH₂) groups. In the case of this compound, the hydroxyl groups of the parent xanthone are already converted to methoxy ethers (-OCH₃).

These methoxy groups are generally stable and not reactive towards standard acetylating agents like acetic anhydride or acetyl chloride under mild conditions. For acetylation to occur, it would likely require harsh conditions that first demethylate the methoxy groups to regenerate the hydroxyl groups. A more common strategy involves the acetylation of the precursor, 1,3,5-trihydroxyxanthone, before the methylation step. A general protocol for the peracetylation of polyphenolic xanthones (those with free hydroxyl groups) involves using acetic anhydride with a catalytic amount of 4-dimethylaminopyridine (DMAP) in a solvent like dimethylformamide (DMF). nih.gov

Similar to acetylation, O-alkylation or O-allylation reactions specifically on this compound are not straightforward due to the absence of free hydroxyl groups. O-alkylation involves the conversion of a hydroxyl group to an ether, and since the hydroxyls are already in ether form (methoxy groups), further O-alkylation at these positions is not feasible without prior demethylation.

However, alkylation of the xanthone scaffold can occur at other positions. Prenylation, a specific type of alkylation involving the addition of a dimethylallyl group, is a common modification of natural xanthones. nih.gov This reaction typically proceeds on hydroxyxanthones, where the prenyl group can be added to either a hydroxyl oxygen (O-prenylation) or a carbon atom of the aromatic ring (C-prenylation) via nucleophilic substitution or Friedel-Crafts type reactions. Direct C-alkylation of the this compound aromatic core is theoretically possible but would require specific electrophilic reagents and catalytic conditions to activate the aromatic ring.

The synthesis of glycosylated derivatives of xanthones is a significant area of research, as the addition of a sugar moiety can improve properties such as solubility.

Glycosylation: Glycosylation of xanthones typically involves the reaction of a xanthone aglycone (the non-sugar part) with an activated sugar derivative. While direct glycosylation of this compound is not widely detailed, protocols for closely related trimethoxyxanthones have been established. For instance, 2,3,5-trimethoxyxanthone-1-O-glucoside has been isolated, demonstrating that glycosylation can occur at a remaining hydroxyl group or by first selectively demethylating one methoxy group to allow for the attachment of the glycoside. nih.gov

A general synthetic approach involves the Koenigs-Knorr reaction or its modern variants, where a hydroxyl-containing xanthone is coupled with an acetylated glycosyl bromide in the presence of a promoter like silver carbonate or mercury(II) cyanide. Subsequent deacetylation of the sugar moiety yields the final glycoside.

Synthesis of Complex Hybrid Derivatives: Another strategy to create complex derivatives is to link the xanthone scaffold to other heterocyclic molecules to create hybrid compounds. This approach aims to combine the chemical features of both molecules. The synthesis of such hybrids often involves multi-step reactions where functionalized xanthones are coupled with other reactive molecules. For example, a hydroxyxanthone can be alkylated with a reactive alkyl halide that is part of another heterocyclic system, such as a pyrazole or triazole, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like acetone (B3395972). nih.gov

Detailed Spectroscopic and Chromatographic Analysis of this compound Remains Elusive

A thorough review of available scientific literature and chemical databases reveals a significant lack of detailed experimental data for the specific compound This compound . While extensive information exists for structurally related xanthone derivatives and isomers, specific datasets pertaining to the advanced structural elucidation of this compound are not publicly available.

Structural elucidation is a cornerstone of chemical analysis, relying on a suite of sophisticated techniques to determine the precise three-dimensional arrangement of atoms within a molecule. For a compound like this compound, a polycyclic aromatic ether, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. However, the application of these techniques to this particular isomer is not documented in the accessible scientific record.

Information is available for related compounds, such as 1-hydroxy-2,3,5-trimethoxyxanthone (B42096) and various other hydroxylated or differently substituted methoxyxanthones. For instance, studies on 1-hydroxy-2,3,5-trimethoxyxanthone have utilized High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) for its characterization. researchgate.net Similarly, comprehensive NMR analyses, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, have been crucial in determining the structure of other xanthones, like 1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one. redalyc.org

The absence of specific data for this compound prevents a detailed discussion and presentation of its spectral characteristics. A scientifically accurate article, as requested, would require experimental data, including:

¹H and ¹³C NMR chemical shifts and coupling constants to map the proton and carbon environments.

2D NMR correlations (COSY, HSQC, HMBC) to establish connectivity between atoms.

Mass spectrometry fragmentation patterns (EIMS, ESI-MS) to determine the mass-to-charge ratio and deduce structural components.

Chromatographic data (HRGC-MS) to understand its separation behavior and confirm its molecular weight with high precision.

Without these foundational data points for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detailed research findings. Further research and publication of the spectral analysis of this compound are necessary before a comprehensive report on its structural elucidation can be compiled.

Advanced Structural Elucidation Techniques for 1,3,5 Trimethoxyxanthone

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are essential tools for probing the molecular structure of 1,3,5-Trimethoxyxanthone. These techniques provide detailed information about the compound's functional groups and conjugated π-electron system, which are crucial for its structural characterization.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. rsc.org The resulting IR spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. vscht.cznih.gov For this compound, the IR spectrum is characterized by absorption bands corresponding to its core xanthone (B1684191) structure and methoxy (B1213986) substituents.

The key functional groups present in this compound include the carbonyl group (C=O) of the γ-pyrone ring, the aromatic C=C bonds of the benzene (B151609) rings, the C-O-C ether linkages, and the C-H bonds of the aromatic rings and the methoxy groups. Each of these groups absorbs IR radiation at a characteristic frequency range.

Key IR absorption bands for this compound are detailed in the table below. The stretching vibration of the carbonyl group typically appears as a strong band around 1650 cm⁻¹. The aromatic C=C stretching vibrations result in several bands in the 1600-1450 cm⁻¹ region. vscht.cz The asymmetric and symmetric stretching of the C-O-C bonds, particularly the aryl-alkyl ether linkages of the methoxy groups, are expected in the 1275-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C-H stretching of the methyl groups occurs just below 3000 cm⁻¹. vscht.cz

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Significance in this compound Structure
C=O (Carbonyl)Stretching~1650Confirms the presence of the xanthone core's γ-pyrone ring.
Aromatic C=CStretching1600–1450Indicates the presence of the fused aromatic rings.
Aromatic C-HStretching3100–3000Corresponds to the C-H bonds on the benzene rings.
Aliphatic C-H (in -OCH₃)Stretching3000–2850Represents the C-H bonds of the three methoxy groups.
C-O (Aryl-Alkyl Ether)Asymmetric & Symmetric Stretching1275–1000Confirms the methoxy substituents attached to the aromatic core.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. youtube.com For compounds like this compound, which contain chromophores within a conjugated system, UV-Vis spectroscopy is particularly informative. mdpi.comnih.gov The xanthone nucleus, with its fused aromatic rings and a conjugated carbonyl group, constitutes an extensive chromophore that gives rise to characteristic absorption bands. mdpi.com

The UV-Vis spectrum of xanthones typically displays multiple absorption bands in the 200–400 nm range. mdpi.com These bands are generally attributed to π → π* and n → π* electronic transitions. The high-energy π → π* transitions are associated with the conjugated aromatic system, while the lower-energy n → π* transition involves the non-bonding electrons of the carbonyl oxygen. The position and intensity of these absorption maxima (λmax) are influenced by the type and position of substituents on the xanthone core. For this compound, the methoxy groups act as auxochromes, which can cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted xanthone.

Based on data from related xanthone derivatives, the expected UV-Vis absorption maxima for this compound are summarized below. researchgate.netmdpi.com

Absorption BandTypical Wavelength Range (nm)Electronic TransitionStructural Origin in this compound
Band I300–380π → πAssociated with the entire conjugated system of the benzophenone (B1666685) moiety.
Band II230–280π → πRelated to the electronic transitions within the benzene rings.
(Shoulder)>380n → π*Corresponds to the carbonyl group's non-bonding electrons; often appears as a weak shoulder.

Integrative Spectroscopic Analysis for Definitive Structural Assignment

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a definitive and unambiguous structural assignment of this compound requires an integrative approach, combining data from multiple analytical methods. mdpi.com Techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, along with IR and UV-Vis spectroscopy, are used in concert to corroborate the molecular structure.

The process of definitive structural assignment typically follows a systematic workflow:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is first used to determine the exact molecular weight and, from that, the precise molecular formula (C₁₆H₁₄O₅ for this compound). This is the foundational piece of data upon which the rest of the structural elucidation is built.

Infrared (IR) Spectroscopy: As detailed in section 5.3.1, IR spectroscopy confirms the presence of key functional groups. For this compound, the detection of a carbonyl group, aromatic rings, and ether linkages provides direct evidence for the core xanthone structure with methoxy substituents.

UV-Vis Spectroscopy: The UV-Vis spectrum (section 5.3.2) confirms the presence of the extensive conjugated system characteristic of the xanthone chromophore. The positions of the absorption maxima can be compared with known xanthone derivatives to further support the proposed core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for detailed structural elucidation.

¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the protons of the three methoxy groups. The splitting patterns and coupling constants of the aromatic protons would be crucial in determining their relative positions on the rings.

¹³C NMR: This spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between the carbonyl carbon, the aromatic carbons (both protonated and quaternary), and the methyl carbons of the methoxy groups.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for establishing the final connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. HMBC is particularly vital for connecting the methoxy groups to their specific locations on the aromatic rings and for assembling the entire molecular framework.

By integrating the data from all these techniques, a complete and verified structure of this compound can be established. The molecular formula from MS provides the atomic inventory, IR and UV-Vis confirm the major structural motifs, and NMR provides the detailed atom-by-atom connectivity, leading to a definitive structural assignment.

Biological Activities and Molecular Mechanisms of 1,3,5 Trimethoxyxanthone

Pharmacological Activities and Related Mechanisms

Comprehensive studies outlining the pharmacological activities of 1,3,5-Trimethoxyxanthone are not readily found in existing research. The following sections address the specific areas of inquiry for which no direct research findings on this particular compound could be located.

Modulation of Cardiovascular Function

There is a lack of specific data on the modulatory effects of this compound on cardiovascular function.

No studies were identified that specifically investigate the vasorelaxant effects of this compound. Research on other xanthone (B1684191) derivatives, such as 1-hydroxy-2,3,5-trimethoxyxanthone (B42096), has demonstrated vasorelaxant properties; however, these findings cannot be directly attributed to this compound without specific experimental validation.

There is no available scientific literature confirming that 1,5-dihydroxy-2,3-dimethoxyxanthone is a metabolite of this compound. Furthermore, no research could be found detailing the mechanistic insights into the vasorelaxant properties of 1,5-dihydroxy-2,3-dimethoxyxanthone.

No research data is available to suggest that 1,5-dihydroxy-2,3-dimethoxyxanthone induces vasorelaxation through the opening of potassium channels.

There is no scientific evidence to support the modulation of intracellular calcium levels by 1,5-dihydroxy-2,3-dimethoxyxanthone as a mechanism for vasorelaxation.

Mechanistic Insights into Vasorelaxation by its Metabolite (1,5-dihydroxy-2,3-dimethoxyxanthone)

Activity in Myocardial Ischemia-Reperfusion Injury (MIRI) Context

No studies have been published that investigate the activity of this compound in the context of myocardial ischemia-reperfusion injury (MIRI). While other synthetic xanthone derivatives have been explored for their potential protective effects in MIRI, similar research on this compound is absent from the current body of scientific literature.

Enzyme and Receptor Target Interactions

The interaction of a compound with specific enzymes and receptors is fundamental to its pharmacological profile. This section reviews the documented interactions between this compound and key biological targets.

Cytochrome P450 enzymes are a critical family of proteins involved in the metabolism of a vast array of xenobiotics, including many therapeutic drugs. Inhibition of these enzymes can lead to significant drug-drug interactions.

Based on available scientific literature, there is currently no specific data detailing the inhibitory activity of this compound on the cytochrome P450 isozymes CYP1A2, CYP2B6, and CYP2D6. While studies have been conducted on structurally similar xanthone derivatives, such as 1-hydroxyl-2,3,5-trimethoxyxanthone, which was found to be metabolized by CYP1A2 and CYP2B6 among others, this information does not directly apply to this compound. Research specifically investigating the direct inhibitory potential and kinetics of this compound on these specific CYP isozymes has not been identified in the reviewed literature.

Table 1: Summary of CYP Isozyme Inhibition by this compound

CYP Isozyme Inhibition Potency (IC₅₀/Kᵢ) Type of Inhibition
CYP1A2 No data available No data available
CYP2B6 No data available No data available

| CYP2D6 | No data available | No data available |

Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as cyclooxygenase-2 (COX-2), is an enzyme that plays a key role in inflammatory processes. Modulation of its activity is a target for anti-inflammatory drugs.

There is no scientific evidence available from the reviewed literature to suggest that this compound binds to or modulates the activity of Prostaglandin-Endoperoxide Synthase 2 (PTGS2).

Estrogen Receptor 1 (ESR1) is a nuclear receptor that is activated by estrogen and plays a significant role in development, metabolism, and diseases such as breast cancer.

Scientific literature does not currently contain findings on the interaction between this compound and Estrogen Receptor 1 (ESR1).

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, initiates signaling cascades that regulate cell proliferation and survival. It is a well-established target in cancer therapy.

There is no available research data indicating that this compound engages with or affects the signaling of the Epidermal Growth Factor Receptor (EGFR).

Matrix Metalloproteinase 9 (MMP9) is an enzyme involved in the degradation of the extracellular matrix, a process critical to physiological and pathological processes including tissue remodeling, inflammation, and cancer metastasis.

No studies were identified that investigate or report an influence of this compound on the activity or expression of Matrix Metalloproteinase 9 (MMP9).

Heat Shock Protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are involved in cancer progression, making it a target for cancer therapeutics.

There is no documented evidence in the scientific literature of this compound binding to or modulating the function of Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1).

Table 2: Summary of Receptor and Enzyme Interactions for this compound

Target Binding Affinity (K_d/K_i) Functional Effect
PTGS2 No data available No data available
ESR1 No data available No data available
EGFR No data available No data available
MMP9 No data available No data available

| HSP90AA1 | No data available | No data available |

Regulation of Serine/Threonine Kinase 1 (AKT1)

The direct regulatory effects of this compound on Serine/Threonine Kinase 1 (AKT1) are not extensively detailed in publicly available scientific literature. AKT1 is a pivotal kinase in cellular signaling, governing processes such as cell survival, growth, proliferation, and metabolism wikipedia.orghmdb.caabcam.comdrugbank.com. It is a key component of the PI3K/AKT signaling pathway, which is activated by growth factors and other stimuli wikipedia.org. Upon activation, AKT1 phosphorylates a multitude of downstream substrates, thereby modulating their activity and influencing cellular fate hmdb.cacancer.gov. While the broader class of xanthones has been investigated for various pharmacological activities, the specific interactions between this compound and AKT1 remain an area requiring further research to be fully elucidated.

Signaling Pathway Modulations

Specific research detailing the involvement of this compound in the Interleukin-17 (IL-17) signaling pathway is not prominently available in the existing scientific literature. The IL-17 family of cytokines are pro-inflammatory mediators crucial for host defense against certain pathogens and are implicated in the pathogenesis of various autoimmune and inflammatory diseases nih.govcreative-diagnostics.combio-rad.com. The signaling cascade is initiated when IL-17 binds to its receptor complex, leading to the recruitment of adaptor proteins and the activation of downstream pathways, including NF-κB and MAPK, which drive the expression of inflammatory genes like chemokines, cytokines, and antimicrobial peptides nih.govbio-rad.comnih.govrndsystems.com. The precise modulatory role of this compound within this complex inflammatory pathway has not been specifically defined.

General Pharmacological Relevance of Xanthones (Contextual)

Xanthones, a class of polyphenolic compounds characterized by their dibenzo-γ-pyrone scaffold, are widely recognized for their diverse and significant biological activities nih.govbohrium.comnih.gov. Found naturally in various plant families, these secondary metabolites have been the subject of extensive research, revealing their potential as therapeutic agents in a range of diseases nih.govbohrium.comnih.govnih.gov.

The anti-inflammatory properties of xanthones are well-documented. These compounds can modulate inflammatory responses through various mechanisms. Research has shown that xanthones can inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) nih.govfrontiersin.org. Their mechanism of action often involves the regulation of major inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways nih.govfrontiersin.orgmdpi.com. By inhibiting these pathways, xanthones can suppress the expression of genes involved in the inflammatory cascade. Some xanthones, like α-mangostin, have demonstrated potent anti-inflammatory effects in various experimental models, suggesting their potential for treating inflammatory conditions mdpi.com.

Table 1: Anti-inflammatory Mechanisms of Select Xanthones

Xanthone DerivativeTarget/MechanismObserved EffectReference
α-Mangostin NF-κB PathwayInhibition of pro-inflammatory cytokine expression frontiersin.orgfrontiersin.org
γ-Mangostin Nrf2 PathwayUpregulation of antioxidant defenses mdpi.com
Generic Xanthones COX-2 EnzymeInhibition of prostaglandin synthesis nih.gov
Generic Xanthones Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Reduced expression and release nih.govmdpi.com

Xanthones are potent antioxidants that can protect cells from damage caused by oxidative stress wisdomlib.org. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Xanthones exert their antioxidant effects through several mechanisms. They can directly scavenge free radicals, such as hydroxyl (˙OH) radicals, thereby preventing cellular damage wisdomlib.orgrsc.org. Theoretical studies suggest that the deprotonated (anionic) forms of xanthones, which can exist under physiological conditions, are particularly effective at deactivating free radicals through a single electron transfer (SET) mechanism rsc.orgrsc.org. Furthermore, some xanthones can enhance the body's endogenous antioxidant defense systems, potentially by modulating pathways like the Nrf2 pathway, which controls the expression of numerous antioxidant and detoxifying enzymes mdpi.com.

Table 2: Antioxidant Activities of Xanthones

ActivityMechanismKey Molecules InvolvedReference
Free Radical Scavenging Direct neutralization of reactive oxygen species.Hydroxyl radicals (˙OH), Superoxide radicals (O₂˙⁻) rsc.orgrsc.org
Electron Transfer Donation of an electron to deactivate free radicals (SET mechanism).Xanthone anions rsc.orgrsc.org
Upregulation of Endogenous Defenses Activation of cellular antioxidant pathways.Nrf2, Antioxidant Response Element (ARE) mdpi.commdpi.com

A growing body of evidence highlights the neuroprotective potential of xanthones, suggesting they may be valuable in the context of neurodegenerative diseases bohrium.comnih.gov. Their neuroprotective effects are often attributed to their combined anti-inflammatory and antioxidant properties, which can counteract the pathological processes of neurodegeneration mdpi.com. For instance, xanthones have been shown to mitigate neurotoxicity induced by agents like amyloid-beta (Aβ) oligomers, which are implicated in Alzheimer's disease frontiersin.orgmdpi.com. They can protect neurons from oxidative damage and suppress microglia-mediated neuroinflammation frontiersin.org. Studies on specific xanthones like α-mangostin have demonstrated an ability to reduce neuronal injury and preserve cognitive function in preclinical models, partly by inhibiting acetylcholinesterase activity and suppressing oxidative damage mdpi.comnih.gov.

Enzyme Inhibition Profiles (e.g., Dipeptidyl Peptidase IV (DPP-IV))

While direct studies on the inhibitory activity of this compound against Dipeptidyl Peptidase IV (DPP-IV) are not extensively detailed in the currently available research, the broader class of xanthones has been investigated for various enzyme-inhibiting properties. For instance, a related compound, 1,3,8-trihydroxy-5-methoxyxanthone (TMX), has demonstrated significant inhibitory effects on certain cytochrome P450 (CYP450) enzymes. Specifically, at a concentration of 10 micromol/L, TMX was found to significantly reduce the activities of CYP1A2 and CYP2C9 in human liver microsomes, while showing no significant inhibition of CYP2C19, CYP2E1, and CYP3A4 nih.gov. This highlights the potential for methoxyxanthone derivatives to act as enzyme inhibitors, although the specific targets can vary based on the substitution pattern.

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) nih.govresearchgate.net. Inhibition of DPP-IV is a validated therapeutic strategy for managing type 2 diabetes researchgate.netepa.gov. Natural products, including flavonoids and other polyphenolic compounds, have been explored as sources of DPP-IV inhibitors nih.govnih.gov. The structural characteristics of these compounds, such as the presence of specific hydroxyl and methoxy (B1213986) groups, are often key to their inhibitory activity nih.gov. Although direct evidence for this compound is lacking, its structural similarity to other bioactive small molecules suggests it could be a candidate for such investigations.

Further research is necessary to determine the specific enzyme inhibition profile of this compound, particularly concerning its potential effects on DPP-IV and other clinically relevant enzymes.

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

The structure-activity relationship (SAR) of xanthones is a field of active investigation, revealing how the type, number, and position of substituents on the xanthone scaffold influence their biological activities. For this compound, the arrangement of the three methoxy groups is critical to its molecular interactions and subsequent biological effects.

General SAR principles for xanthone derivatives have been established through various studies:

Substitution Position: The position of substituents dramatically alters the pharmacological profile. Studies on xanthone derivatives as anticancer agents have shown that the location of functional groups on the aromatic rings dictates their efficacy mdpi.comresearchgate.net. For example, the presence of a hydroxyl group ortho to the carbonyl function of the xanthone scaffold has been found to contribute significantly to cytotoxicity researchgate.net. The 1,3,5-substitution pattern on this compound creates a unique electronic and steric environment that will define its interaction with biological targets.

Influence of Different Functional Groups: The introduction of various substituents, such as alkyl, alkenyl, and prenyl groups, has been shown to modulate the biological activity of the xanthone core. SAR analysis of 1-hydroxy-3-O-substituted xanthone derivatives as AChE inhibitors revealed that linear unsaturated hydrocarbon chains or linear saturated hydrocarbons with a phenyl group are favorable substituents tandfonline.com. This indicates that modifications to the core structure of a methoxyxanthone could lead to derivatives with enhanced or altered activities.

A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on xanthones as xanthine oxidase inhibitors highlighted the importance of steric, electrostatic, and hydrophobic effects in determining inhibitory potency nih.govresearchgate.net. The contour maps generated from such models can provide insights into the structural requirements for designing more active inhibitors nih.govresearchgate.net. Applying these computational methods to this compound and its derivatives could elucidate the key structural features for specific biological activities and guide the synthesis of novel, more potent analogues.

Table of SAR Insights for Xanthone Derivatives

Feature Impact on Biological Activity Example Activity
Hydroxyl/Methoxy Groups Number and position are critical for target binding and potency. Monoamine Oxidase Inhibition, Anticancer nih.govmdpi.com
Prenyl Groups Often enhances cytotoxic and antitumor activities. Anticancer researchgate.net
Substitution at C-3 Hydrophobicity at this position can be crucial. Acetylcholinesterase Inhibition tandfonline.com

| Hydroxyl ortho to Carbonyl | Can significantly contribute to cytotoxicity. | Anticancer researchgate.net |

This interactive table summarizes key findings from SAR studies on various xanthone derivatives, providing a framework for understanding the potential biological activities of this compound.

Computational and in Silico Approaches in 1,3,5 Trimethoxyxanthone Research

Molecular Docking Simulations

No studies detailing molecular docking simulations specifically for 1,3,5-Trimethoxyxanthone were found.

There is no publicly available data on the predicted binding affinities of this compound with any protein targets.

Research identifying putative molecular targets for this compound through molecular docking is not available.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

No molecular dynamics simulation studies have been published to assess the stability of this compound when bound to a protein target.

Network Pharmacology Applications

No network pharmacology studies have been conducted to analyze the systems-level interactions of this compound.

As a single compound, the prediction of "key active ingredients" is not applicable. There are no network pharmacology studies identifying the corresponding targets of this compound.

There is no research available that uses network pharmacology to elucidate the disease-related signaling pathways potentially modulated by this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or descriptors, that are most influential in determining a compound's activity, QSAR models can be used to predict the activity of new, untested compounds.

For xanthone (B1684191) derivatives, QSAR studies have been employed to explore their potential as anticancer, antimicrobial, and enzyme inhibitory agents. nih.govnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, including:

Electronic descriptors: Net atomic charges, dipole moment, and energies of molecular orbitals (HOMO and LUMO).

Steric descriptors: Molecular weight, volume, and surface area.

Hydrophobic descriptors: LogP (partition coefficient), which measures the lipophilicity of a compound.

Topological descriptors: Indices that describe the connectivity of atoms within the molecule.

A typical QSAR study on a series of methoxyxanthones, including a compound like this compound, would involve the development of a regression equation that links these descriptors to a measured biological activity, such as the half-maximal inhibitory concentration (IC50). For instance, a hypothetical QSAR model for the anticancer activity of a set of xanthone derivatives might look like the following equation:

log(1/IC50) = β0 + β1(logP) + β2(Dipole Moment) + β3(LUMO Energy)

In this equation, the coefficients (β) would be determined through statistical analysis, indicating the relative importance of each descriptor. A positive coefficient for logP, for example, would suggest that higher lipophilicity is associated with greater anticancer activity within the studied series of compounds.

While a specific QSAR model for this compound is not available, the general findings from studies on other xanthones suggest that electronic properties and lipophilicity are often key determinants of their biological activities. nih.gov

Table 1: Hypothetical QSAR Descriptors and Their Potential Influence on the Biological Activity of this compound

Descriptor CategorySpecific DescriptorCalculated Value (Hypothetical)Potential Influence on Activity
Hydrophobic LogP3.5Increased membrane permeability
Electronic Dipole Moment2.8 DInteraction with polar residues in target proteins
Electronic HOMO Energy-6.2 eVElectron-donating capacity in reactions
Electronic LUMO Energy-1.5 eVElectron-accepting capacity in reactions
Steric Molecular Weight286.28 g/mol Size constraint for binding to active sites
Steric Molecular Surface Area280 ŲOverall interaction surface with target

Advanced In Silico Modeling for Biological System Predictions

Beyond QSAR, a range of advanced in silico modeling techniques can be used to predict the behavior of this compound in biological systems. These methods provide insights into the compound's potential molecular targets, its mechanism of action, and its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. By calculating the binding affinity and analyzing the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, researchers can identify potential protein targets for the compound. For xanthone derivatives, molecular docking has been used to investigate their interactions with enzymes like DNA topoisomerase IIα and various kinases involved in cancer pathways. nih.gov A molecular docking study of this compound would involve computationally placing the molecule into the binding sites of various known drug targets to predict its potential biological effects.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. A pharmacophore model for a particular biological activity can be generated based on a set of known active compounds. This model can then be used to screen virtual libraries of compounds, including this compound, to identify those that fit the pharmacophore and are therefore likely to be active.

ADME Prediction: In silico models are widely used to predict the ADME properties of drug candidates. nih.gov These models are based on the analysis of large datasets of compounds with known pharmacokinetic properties. For this compound, these tools could predict its oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for causing drug-drug interactions. Such predictions are crucial for the early assessment of a compound's drug-likeness.

Table 2: Hypothetical In Silico Predictions for the Biological System Interactions of this compound

Modeling TechniquePredicted PropertyHypothetical OutcomeImplication for Biological System
Molecular Docking Binding Affinity to Target X-8.5 kcal/molPotential for strong inhibition of Target X
Molecular Docking Key Interacting ResiduesH-bond with Serine, Hydrophobic interaction with LeucineSpecificity of binding to the active site
Pharmacophore Model Fit Score0.85 (out of 1)High likelihood of possessing the desired biological activity
ADME Prediction Human Intestinal AbsorptionHighGood potential for oral bioavailability
ADME Prediction Blood-Brain Barrier PermeationLowUnlikely to have significant central nervous system effects
ADME Prediction CYP450 2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions via this pathway

Preclinical Investigations of 1,3,5 Trimethoxyxanthone and Its Derivatives

In Vitro Research Models

In vitro studies are the first step in assessing the biological activity of a compound, providing a controlled environment to investigate its effects on cellular and molecular processes. These models are instrumental in elucidating mechanisms of action and identifying promising candidates for further testing.

Cell-Based Assay Systems

Cell-based assays are fundamental tools in preclinical research, offering a means to evaluate the cytotoxic and antiproliferative effects of compounds against various cell lines. For xanthone (B1684191) derivatives, including those structurally related to 1,3,5-trimethoxyxanthone, a common approach is the use of cancer cell lines to screen for potential anticancer activity.

A variety of human cancer cell lines are utilized to assess the efficacy of these compounds. Commonly employed cell lines include those derived from breast (e.g., MCF-7), lung (e.g., A549), colon (e.g., HT-29), and prostate (e.g., PC-3) cancers, among others. The choice of cell lines is often guided by the therapeutic area of interest.

Several assay types are used to measure cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is indicative of cell viability. Another frequently used method is the Sulforhodamine B (SRB) assay, which measures cellular protein content.

The following table summarizes the in vitro anticancer activity of various xanthone derivatives, providing insights into the potential efficacy of this class of compounds. It is important to note that specific data for this compound is limited in the public domain, and the presented data is for structurally related xanthone compounds.

Table 1: In Vitro Anticancer Activity of Selected Xanthone Derivatives

Compound/DerivativeCell LineAssay TypeActivity Metric (e.g., IC₅₀)
Garcinone E U-87 MG (Glioblastoma)Not Specified6.39 µM
SGC-7901 (Gastric Cancer)Not Specified8.09 µM
PC-3 (Prostate Cancer)Not Specified6.21 µM
A549 (Lung Cancer)Not Specified4.84 µM
Globuxanthone HL-60 (Leukemia)Not Specified3.40 µM
Garciniaxanthone E HL-60 (Leukemia)Not Specified3.10 µM

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Evaluation of Cellular and Sub-cellular Mechanisms

Beyond determining cytotoxicity, in vitro studies are crucial for elucidating the underlying cellular and subcellular mechanisms through which a compound exerts its effects. For many xanthone derivatives, research has focused on their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle in cancerous cells.

Techniques such as flow cytometry are employed to analyze the cell cycle distribution of cells treated with the compound of interest. This can reveal if the compound causes cell cycle arrest at specific phases (e.g., G1, S, or G2/M), which can inhibit tumor growth. For instance, some flavonoids with a 3',4',5'-trimethoxy substitution pattern have been shown to cause cell cycle arrest in the G1 phase.

The induction of apoptosis is another key mechanism investigated. Assays to detect apoptosis include Annexin V staining, which identifies early apoptotic cells, and analysis of caspase enzyme activity (e.g., caspase-3, -8, -9), which are key mediators of the apoptotic cascade. Furthermore, the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can be assessed using techniques like Western blotting to understand the molecular pathways involved.

In Vivo Non-Human Animal Studies

Following promising in vitro results, in vivo studies in non-human animal models are conducted to evaluate the efficacy, safety, and pharmacokinetic profile of a compound in a whole biological system. These studies are essential for predicting how a compound might behave in humans.

Application of Relevant Animal Models for Efficacy Assessment

To assess the therapeutic efficacy of a compound in vivo, researchers utilize animal models that mimic human diseases. For anticancer research, this often involves the use of immunodeficient mice xenografted with human tumor cells. These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism.

In a study on a related trimethoxyxanthone derivative, 1-hydroxy-5,6,7-trimethoxyxanthone, its in vivo antimalarial activity was evaluated in a mouse model infected with Plasmodium berghei. The compound demonstrated a significant dose-dependent suppression of parasitemia, highlighting the potential of trimethoxyxanthone scaffolds in infectious disease models as well. nih.gov

The following table presents a summary of the in vivo efficacy of 1-hydroxy-5,6,7-trimethoxyxanthone in a malaria mouse model.

Table 2: In Vivo Antimalarial Efficacy of 1-hydroxy-5,6,7-trimethoxyxanthone nih.gov

Animal ModelDisease ModelCompoundEfficacy EndpointResults
MicePlasmodium berghei infection1-hydroxy-5,6,7-trimethoxyxanthoneParasitemia Suppression74.26% suppression

Metabolic Stability and Biotransformation Studies in Animal Systems

Understanding the metabolic fate of a compound is a critical aspect of preclinical development. These studies investigate how the body processes a compound, including its absorption, distribution, metabolism, and excretion (ADME). Animal models, such as rats, are commonly used for these investigations.

Pharmacokinetic studies are conducted to determine key parameters like the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the elimination half-life (t1/2) of the compound. For example, a pharmacokinetic study of 1-hydroxy-5,6,7-trimethoxyxanthone in mice revealed a long elimination half-life, which could have implications for dosing schedules. nih.gov

Considerations and Future Directions in Preclinical Research Methodologies

The preclinical investigation of xanthones, including this compound, has laid a foundation for their potential therapeutic applications. However, there are several considerations and future directions that could enhance the efficiency and predictive value of these early-stage studies.

A significant challenge in xanthone research is the often-limited number of in vivo and clinical studies compared to the extensive in vitro data. nih.gov Future research should focus on bridging this gap by prioritizing the in vivo evaluation of the most promising candidates identified from in vitro screens. This will provide a more comprehensive understanding of their efficacy and safety profiles in a whole-organism context.

Furthermore, a deeper elucidation of the precise molecular targets and mechanisms of action of bioactive xanthones is warranted. researchgate.net While many studies point to the induction of apoptosis and cell cycle arrest, the specific proteins and signaling pathways involved are not always fully characterized. Advanced techniques such as proteomics and transcriptomics could be employed to identify novel targets and gain a more holistic view of the cellular response to these compounds.

The application of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can aid in the rational design of new xanthone derivatives with improved potency and selectivity. nih.gov These in silico methods can help predict the biological activity of novel compounds before they are synthesized, thus streamlining the drug discovery process.

Finally, establishing microbial models that can mimic mammalian metabolism of xanthones is an emerging area with significant potential. researchgate.net Such models could provide a cost-effective and scalable platform for producing and studying xanthone metabolites, which may themselves possess important biological activities.

Strategic Use of In Vitro Models in the Context of this compound Research

In vitro models are indispensable tools in the preclinical investigation of novel compounds, providing critical insights into their biological activities at a cellular and molecular level. researchgate.net These systems, which include subcellular fractions, immortalized cell lines, and primary cell cultures, offer a controlled environment for elucidating mechanisms of action and identifying potential therapeutic effects before progressing to more complex living systems. researchgate.net For xanthone derivatives, a class of compounds known for a wide array of pharmacological properties, in vitro assays are the frontline method for screening and structure-activity relationship studies. nih.govresearchgate.net

Research on various xanthone derivatives has utilized a range of in vitro models to explore their potential as anticancer, anti-inflammatory, and antimicrobial agents. For instance, different derivatives have been tested against various human cancer cell lines to determine their cytotoxic and antiproliferative effects. mdpi.com Commonly used models include breast cancer cells (MCF-7), cervical cancer cells (HeLa), and liver cancer cells (HepG2). mdpi.com The mechanisms often investigated in these studies include the induction of apoptosis (programmed cell death) through the activation of caspase proteins and the inhibition of protein kinases that are crucial for cancer cell proliferation. mdpi.com Similarly, in the context of inflammation, macrophage cell lines like RAW264 are employed to assess the ability of compounds to suppress the production of inflammatory mediators such as nitric oxide (NO). nih.gov

While extensive data exists for the broader class of xanthones, the strategic application of these models allows researchers to efficiently screen compounds like this compound and its derivatives to identify and characterize their specific biological activities.

Table 1: Examples of In Vitro Studies on Xanthone and Flavonoid Derivatives

Compound/Derivative ClassIn Vitro ModelBiological Activity InvestigatedKey Findings
1-hydroxy-5,6,7-trimethoxyxanthonePlasmodium falciparum cultureAntiplasmodialDemonstrated strong antiplasmodial activity with an IC50 value of 9.57 µM. nih.gov
Xanthone DerivativesMCF-7, HeLa, HepG2, U251 cancer cell linesAnticancerActivity is dependent on the type and position of substituents on the xanthone scaffold. mdpi.com
5-hydroxy 3′,4′,7-trimethoxyflavoneMCF-7 breast cancer cellsAntiproliferative / Apoptosis InductionInhibited proliferation and induced apoptosis through modulation of Bax:Bcl-2 ratio. researchgate.net
3,5,4'-Trihydroxy-6,7-methylenedioxyflavoneRAW264 macrophage cellsAnti-inflammatorySuppressed the synthesis of nitric oxide (NO) and prostaglandin E2. nih.gov

Ethical and Predictive Value of In Vivo Non-Human Animal Models

Following promising in vitro results, in vivo non-human animal models are traditionally employed to evaluate a compound's efficacy, pharmacokinetics, and systemic effects in a complex, living organism. The use of animals in research carries significant ethical responsibilities, governed by the principles of the "3Rs": Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing any potential pain or distress). nih.govarchivosdeneurociencias.org All research protocols must be scientifically justified and approved by an Animal Ethics Committee to ensure that the potential knowledge gained outweighs the ethical costs of using animals. nih.govnih.gov

In the study of xanthones, animal models are crucial for validating in vitro findings. For example, a study on 1-hydroxy-5,6,7-trimethoxyxanthone, a compound related to this compound, investigated its antimalarial properties in a mouse model. nih.gov This research was conducted in accordance with ethical principles and guidelines, having received approval from the institution's Animal Ethics Committee. nih.gov The study utilized a 4-day suppressive test in mice infected with Plasmodium berghei to assess the compound's ability to suppress parasitemia in a living system, building directly upon prior in vitro antiplasmodial data. nih.gov

Despite their importance, the predictive value of animal models for human outcomes is a subject of ongoing discussion. nih.gov Physiological and metabolic differences between species can lead to discrepancies in how a compound is processed and its ultimate effect, meaning that results from animal studies may not always be reliably replicated in human clinical trials. nih.gov Therefore, data from in vivo non-human models is considered a critical, but not definitive, step in the preclinical evaluation process.

Table 2: Example of an In Vivo Study on a Trimethoxyxanthone Derivative

CompoundAnimal ModelResearch GoalEthical OversightKey Outcome Metric
1-hydroxy-5,6,7-trimethoxyxanthoneMale Institute of Cancer Research (ICR) miceEvaluate in vivo antimalarial activityApproved by the Animal Ethics Committee of Walailak University. nih.govPercentage suppression of parasitemia in infected mice. nih.gov

Integration of New Approach Methodologies (NAMs) for Enhanced Predictivity and Reduced Animal Use

In response to the ethical concerns and predictive limitations of traditional animal testing, the field of toxicology is shifting towards the integration of New Approach Methodologies (NAMs). jhtox.com NAMs are defined as any technology, method, or combination thereof that can provide information on chemical hazard and risk assessment while replacing, reducing, or refining the use of animal testing. mdpi.com These innovative tools include in silico computational modeling, advanced in vitro systems, and "omics" technologies (genomics, transcriptomics, proteomics). jhtox.com

The goal of NAMs is to build a more predictive, human-relevant, and efficient paradigm for safety and efficacy assessment. jhtox.commdpi.com For a compound like this compound, NAMs can be integrated at various stages of preclinical investigation:

In Silico Models: Computational tools, such as Quantitative Structure-Activity Relationship (QSAR) models, can predict a compound's potential toxicity and biological activity based on its chemical structure. mdpi.com This allows for the early screening and prioritization of derivatives before any laboratory-based testing is conducted.

High-Throughput In Vitro Assays: Automated, miniaturized cell-based assays can rapidly screen thousands of compounds for specific biological activities or toxicity pathways. This approach provides mechanistic data and helps in potency ranking. jhtox.com

"Omics" Technologies: These technologies can be applied to in vitro models exposed to a compound to generate vast amounts of data on changes in gene expression or protein levels. This provides a deep, mechanistic understanding of the compound's effects at a molecular level, offering early indicators of potential toxicity. jhtox.com

These methodologies are often used within a tiered framework for Next Generation Risk Assessment (NGRA). jhtox.comnih.gov In such a framework, simple, high-throughput NAMs are used first for initial screening, with progressively more complex models (including targeted, short-term animal studies if necessary) being used only for compounds that warrant further investigation. nih.gov This integrated approach aims to increase confidence in safety decisions while significantly reducing the reliance on traditional animal experimentation. nih.gov

Table 3: Overview of New Approach Methodologies (NAMs) and Their Application

NAM CategoryDescriptionPotential Application for this compound Research
In Silico / Computational ModelsComputer-based methods (e.g., QSAR) that predict chemical properties and biological effects based on molecular structure. mdpi.commdpi.comEarly-stage prediction of toxicity, bioavailability, and potential pharmacological activity to prioritize derivatives for synthesis and testing.
High-Throughput In Vitro BioactivityAutomated, cell-based assays that allow for the rapid screening of many compounds against specific molecular targets or cellular pathways. nih.govScreening for anticancer, anti-inflammatory, or other desired activities across a wide range of cell types to identify the most potent derivatives.
"Omics" TechnologiesHigh-throughput analysis of genes (genomics), RNA transcripts (transcriptomics), or proteins (proteomics) to understand a compound's mechanism of action. jhtox.comIdentifying the specific cellular pathways affected by this compound to understand its mechanism of action and identify potential off-target effects.
Physiologically Based Kinetic (PBK) ModelsComputational models that simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. nih.govTo estimate internal exposure levels from in vitro data, aiding in the design of targeted in vivo studies and improving the relevance of in vitro findings.

Future Research Trajectories for 1,3,5 Trimethoxyxanthone

Exploration of Undiscovered Natural Sources and Advanced Isolation Technologies

While 1,3,5-Trimethoxyxanthone itself is primarily known as a synthetic compound, its structural precursors and close analogues are abundant in nature. Future research will focus on identifying new natural sources of related methoxylated xanthones, which could serve as starting points for semi-synthetic production or provide insights into novel biological activities. The biosynthetic precursor, 1,3,5-trihydroxyxanthone (B1664532), is a known core intermediate in plants. frontiersin.orgnih.gov This suggests that organisms producing this precursor, particularly within plant families like Clusiaceae, Hypericaceae, and Gentianaceae, are prime candidates for discovering novel, partially or fully methylated analogues. nih.govnih.govresearchgate.net For instance, the related compound 1,3,5-trihydroxy-6-methoxyxanthone has been identified in organisms such as Garcinia cowa and Hypericum japonicum. nih.gov

The search for these often low-abundance compounds necessitates a move beyond traditional extraction and isolation methods. Advanced and efficient technologies will be critical for success. High-performance counter-current chromatography (HPCCC), for example, offers a rapid, liquid-liquid partitioning method that minimizes the risk of irreversible adsorption and degradation of the target compounds, making it highly suitable for separating complex natural extracts. mdpi.com

Table 1: Advanced Isolation Technologies for Xanthone (B1684191) Discovery
TechnologyPrincipleAdvantages in Xanthone ResearchReference
High-Performance Counter-Current Chromatography (HPCCC)Liquid-liquid partition chromatography without a solid support matrix.High sample loading capacity, minimal sample degradation, high recovery rate, ideal for separating structurally similar compounds. mdpi.com
Preparative High-Performance Liquid Chromatography (Prep-HPLC)Liquid chromatography scaled up to purify large quantities of a compound.High resolution and purity of isolated compounds, often used as a final purification step. nih.gov
Vacuum Liquid Chromatography (VLC)A form of column chromatography performed under vacuum for rapid separation.Fast, efficient fractionation of crude extracts, requires less solvent than traditional column chromatography. nih.gov
Microwave-Assisted Extraction (MAE)Using microwave energy to heat solvents and increase extraction efficiency.Reduced extraction time, lower solvent consumption, and potentially higher yields of target compounds. nih.gov

Development of Novel Synthetic Routes for Diverse Analogues

A crucial future direction is the creation of extensive libraries of this compound analogues to enable comprehensive structure-activity relationship (SAR) studies. Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to efficiently generate collections of structurally diverse small molecules from a common starting material. rsc.orgmdpi.com Applying DOS principles to the xanthone scaffold will allow for systematic exploration of how different substituents at various positions affect biological activity.

Future synthetic research will focus on modular and divergent routes. For example, a core polyhalogenated xanthone intermediate could be synthesized and then subjected to various transition metal-catalyzed cross-coupling reactions, such as Suzuki couplings, to introduce a wide array of aryl or alkyl groups at specific positions. semanticscholar.orgnih.gov This approach allows for the rapid generation of numerous unique analogues from a single, versatile precursor. semanticscholar.orgnih.gov Furthermore, the synthesis of prenylated xanthones, a major class of naturally occurring derivatives known for their broad bioactivities, will be another important avenue. researchgate.netnih.gov These synthetic efforts will provide the chemical tools necessary to identify analogues with enhanced potency, selectivity, and improved pharmacokinetic properties.

Table 2: Strategies for Synthesizing Diverse Xanthone Analogues
Synthetic StrategyDescriptionPotential Application for this compound
Diversity-Oriented Synthesis (DOS)Efficiently produces a library of structurally diverse compounds from a common core.Generation of a wide range of xanthone analogues with varied skeletal structures and appendages to explore new biological functions. mdpi.com
Modular Halogenation/Cross-CouplingIntroduction of halogens (e.g., chlorine, bromine) onto the xanthone core, followed by site-selective Suzuki or other cross-coupling reactions.Allows for the late-stage introduction of diverse functional groups (e.g., phenyl, alkyl) at multiple positions to fine-tune activity. semanticscholar.orgnih.gov
Prenylation ReactionsAttachment of prenyl groups (e.g., 3-methylbut-2-enyl) to the xanthone scaffold, often at hydroxyl positions.Creation of analogues mimicking a large and biologically active class of natural xanthones. nih.gov
Chemo-enzymatic SynthesisCombining traditional chemical synthesis with biocatalytic steps using enzymes.Introduction of chiral centers with high enantioselectivity, which can be critical for specific biological interactions.

Detailed Elucidation of Enzymatic Catalysis in Biosynthesis

Understanding the biosynthesis of methoxylated xanthones in nature can inspire novel chemo-enzymatic or synthetic biology approaches for their production. The biosynthesis of the core xanthone structure in plants begins with the shikimate pathway, which produces a benzophenone (B1666685) intermediate that undergoes regioselective oxidative coupling to form precursors like 1,3,5-trihydroxyxanthone (1,3,5-THX). frontiersin.orgnih.govnih.gov

The key transformation from a polyhydroxyxanthone to a polymethoxyxanthone is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). maxapress.com These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. mdpi.com A primary future research goal is to identify, isolate, and characterize the specific OMTs responsible for the sequential methylation of the hydroxyl groups on the 1,3,5-trihydroxyxanthone scaffold. By studying the substrate specificity and regioselectivity of these enzymes, researchers could harness them as biocatalysts to produce this compound or other specifically methylated analogues in engineered microbial systems, offering a potentially greener and more efficient production route. mdpi.com

Comprehensive Dissection of Molecular Mechanisms and Interacting Pathways

A significant gap in current knowledge is the precise molecular mechanism of action for this compound. Future research must employ a multi-pronged approach to identify its direct cellular targets and the downstream pathways it modulates. A promising strategy, successfully used for a related pentamethoxyflavone, involves chemical proteomics. kent.ac.uk This approach utilizes a chemically modified version of the compound, such as a photoaffinity labeling probe, to covalently bind to its protein targets within cells. These protein-compound complexes can then be isolated and the target proteins identified using mass spectrometry. kent.ac.uk

In parallel, transcriptomics (e.g., RNA sequencing) can reveal changes in gene expression following treatment with the compound, providing a global view of the affected cellular pathways, such as the unfolded protein response (UPR) or cell cycle regulation. kent.ac.uk Methoxy-substituted flavonoids have been shown to target various protein markers and activate signaling cascades leading to cell death, suggesting that methoxyxanthones may operate through similar mechanisms. researchgate.net Investigating potential interactions with well-established drug targets like phosphodiesterases or adenosine (B11128) receptors, which are modulated by other methylxanthine compounds, could also yield valuable insights. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. These computational tools can dramatically accelerate the identification of promising drug candidates and optimize their properties. Future research will leverage AI/ML in several key areas.

Initially, AI algorithms can perform large-scale virtual screening of compound libraries to predict their binding affinity to known biological targets. enzyme-database.org As a library of this compound analogues is synthesized, quantitative structure-activity relationship (QSAR) models can be developed using machine learning to predict the biological activity of novel, yet-to-be-synthesized derivatives. This allows researchers to prioritize the synthesis of compounds with the highest predicted potency. nih.gov Furthermore, AI models are becoming increasingly adept at predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of small molecules, helping to identify and eliminate candidates with poor drug-like properties early in the discovery pipeline. researchgate.net

Table 3: Applications of AI/ML in the this compound Drug Discovery Pipeline
Application AreaAI/ML TechniqueObjectiveReference
Target IdentificationDeep Learning, Network BiologyAnalyze genomic and proteomic data to predict novel biological targets for the xanthone scaffold. maxapress.com
Virtual Screening & Hit DiscoveryMachine Learning Models, Docking SimulationsScreen vast virtual libraries of compounds against a target protein to identify potential hits. enzyme-database.orgresearchgate.net
Lead Optimization (QSAR)Graph Neural Networks, Random ForestBuild models that correlate the chemical structure of analogues with their biological activity to guide the design of more potent compounds. nih.gov
ADMET PredictionDeep Neural NetworksPredict pharmacokinetic and toxicity profiles to filter out candidates likely to fail in later stages. researchgate.net
De Novo Drug DesignGenerative Adversarial Networks (GANs)Generate novel molecular structures with optimized properties for a specific biological target. enzyme-database.org

Translational Research Utilizing Advanced Preclinical Models

To bridge the gap between promising laboratory findings and potential clinical applications, a robust preclinical testing strategy is essential. Future research on this compound and its most promising analogues will require a tiered approach using advanced preclinical models that more accurately mimic human disease.

Initial high-throughput screening will likely be conducted on established cancer cell lines (in vitro). However, to better predict clinical efficacy, research must progress to more complex models. Three-dimensional (3D) organoids, which are self-organized micro-tissues grown from patient stem cells, can replicate the complex cell-cell interactions and architecture of a human tumor. Patient-derived xenografts (PDXs), created by implanting tumor tissue from a patient directly into an immunodeficient mouse, are considered high-fidelity models that retain the molecular characteristics of the original human cancer. nih.gov Utilizing these advanced models will be critical for evaluating the efficacy of novel xanthone derivatives and identifying potential biomarkers of response before consideration for human clinical trials.

Q & A

Q. How does this compound modulate oxidative stress in neurodegenerative models?

  • Methodological Answer : Quantify ROS reduction in SH-SY5Y cells using DCFH-DA fluorescence. Pair with Western blotting for Nrf2 and HO-1 expression. Validate in vivo using transgenic C. elegans or murine models of Parkinson’s disease .

Q. What analytical methods detect degradation products during long-term storage?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) and analyze via UPLC-PDA. Identify degradants (e.g., hydrolyzed methoxy groups) and adjust storage to argon-filled vials at -80°C for prolonged integrity .

Q. How can synergistic effects with chemotherapeutic agents be systematically evaluated?

  • Methodological Answer : Use the Chou-Talalay method for combination index (CI) calculations. Test sequential vs. concurrent administration in 3D tumor spheroids. Mechanistic synergy is confirmed via apoptosis assays (Annexin V/PI) and caspase-3 activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.